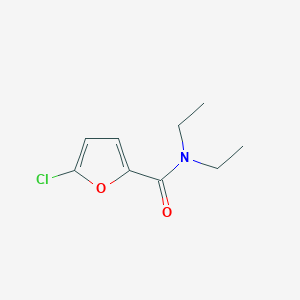![molecular formula C14H16N2O2 B7510243 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, an enzyme that plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been studied extensively for its potential therapeutic applications, as well as its role in elucidating the mechanisms of various diseases.
作用機序
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits protein kinase C by binding to its catalytic domain, thereby preventing its activation. Protein kinase C plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase C by 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can lead to a variety of cellular effects, including inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been shown to have neuroprotective effects, protecting against oxidative stress and apoptosis in neuronal cells. Additionally, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
実験室実験の利点と制限
One advantage of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one in lab experiments is its potency as a protein kinase C inhibitor. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be a more potent inhibitor of protein kinase C than other commonly used inhibitors, such as staurosporine and Gö 6976. However, one limitation of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one is its potential for off-target effects, as it can inhibit other kinases and enzymes at high concentrations.
将来の方向性
There are many potential future directions for research on 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms of action of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one and its effects on various cellular processes. Finally, there is potential for the development of more selective protein kinase C inhibitors based on the structure of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one.
合成法
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydroindole with ethyl acetoacetate, followed by the reaction with pyrrolidin-2-one. Other methods include the reaction of 2,3-dihydroindole with ethyl acrylate, followed by the reaction with pyrrolidin-2-one, or the reaction of 2,3-dihydroindole with ethyl cyanoacetate, followed by the reaction with pyrrolidin-2-one.
科学的研究の応用
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been used extensively in scientific research for its ability to inhibit protein kinase C. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been used to study the mechanisms of various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-6-3-8-15(13)10-14(18)16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBVNQPGGWXNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)





![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)